5-(2-hydroxyphenyl)pentanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
234450-29-4 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-(2-hydroxyphenyl)pentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7,12H,2,4,6,8H2,(H,13,14) |
InChI Key |
IZLZKZOSNUDXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCC(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Established Chemical Synthesis Routes
Traditional organic synthesis provides a foundational framework for producing 5-(2-hydroxyphenyl)pentanoic acid. Key transformations include the formation of the hydroxyl group on the phenyl ring, modification of the pentanoic acid backbone, and multi-step sequences to generate more complex analogs.
A common strategy for introducing a hydroxyl group onto an aromatic ring is through the demethylation of a corresponding aryl methyl ether. For the synthesis of this compound, this would typically involve the cleavage of the methyl ether in 5-(2-methoxyphenyl)pentanoic acid. Several reagents are effective for this transformation.
Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers under relatively mild conditions. chem-station.comcommonorganicchemistry.comorgsyn.orgresearchgate.net The reaction mechanism involves the formation of an ether-BBr₃ adduct. nih.govgvsu.edu Subsequently, a bromide ion attacks the methyl group, leading to the formation of methyl bromide and a phenoxy-dibromoborane intermediate, which is then hydrolyzed during aqueous workup to yield the final phenol. chem-station.comnih.gov This method is often performed in solvents like dichloromethane (B109758) at low temperatures to control reactivity. chem-station.com
Strong protic acids, such as 47% hydrobromic acid (HBr), can also be used for demethylation. chem-station.comcommonorganicchemistry.com This method typically requires heating the substrate with the acid, sometimes with acetic acid as a co-solvent. chem-station.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com
Thiolate-mediated demethylation offers another alternative. Strong nucleophiles like thiolates, often used in polar aprotic solvents such as DMF, can cleave the methyl-oxygen bond at elevated temperatures. commonorganicchemistry.com A more practical variation employs long-chain, less odorous thiols with in-situ generation of the thiolate using a base like sodium hydroxide. nih.govresearchgate.net
Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Key Features |
| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperatures (-78°C to RT) | High reactivity, mild conditions, but moisture-sensitive. chem-station.comorgsyn.org |
| Hydrobromic Acid (HBr) | High temperature (e.g., 130°C), often with acetic acid | Strong acid, less expensive, but harsh conditions. chem-station.comcommonorganicchemistry.com |
| Thiolates (e.g., Sodium dodecanethiolate) | Polar aprotic solvent (e.g., DMF), elevated temperatures | Strong nucleophile; odorless thiol variants improve practicality. commonorganicchemistry.comnih.govresearchgate.net |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile (B52724), heating | Strong Lewis acid, less reactive than BBr₃. chem-station.com |
Functionalization of the pentanoic acid side chain, specifically through hydroxylation, is another key synthetic transformation. This creates isomers of the title compound, such as 2-hydroxy-5-phenylpentanoic acid. nih.gov
The synthesis of related hydroxy-phenylpentanoic acids has been reported through methods like aldol (B89426) additions. For instance, (3S)-hydroxy-5-phenylpentanoic acid can be prepared via an aldol addition between (R)-acetyloxazolidinone and 3-phenylpropanal, followed by the removal of the chiral auxiliary. nih.gov While this example illustrates hydroxylation at the 3-position of a phenylpentanoic acid derivative, similar principles could be adapted to target other positions on the pentanoic acid backbone of this compound.
Furthermore, biocatalytic approaches using oxygenating enzymes have shown promise for the selective hydroxylation of C-H bonds in various scaffolds, including alkyl chains. nih.govnih.gov Enzymes like cytochrome P450s and Fe/αKG-dependent oxygenases can catalyze the hydroxylation of aliphatic acids, offering a potential route to hydroxylated derivatives of phenylpentanoic acids. nih.gov For example, specific cytochrome P450 variants have been used to hydroxylate cycloalkyl rings and fatty acids. nih.gov
The synthesis of more complex derivatives and analogs of this compound often requires multi-step reaction sequences. These approaches allow for the introduction of various substituents on both the aromatic ring and the pentanoic acid chain.
For example, a synthetic route to chiral 5-(4-fluorophenyl)-5-hydroxypentanoate starts with a Friedel-Crafts acylation between fluorobenzene (B45895) and glutaric anhydride. google.com The resulting keto acid is then reduced to form 5-(4-fluorophenyl)-5-hydroxypentanoic acid, which can be further modified. google.com This strategy highlights a general approach where a phenyl-containing starting material is acylated with a derivative of pentanoic acid (or a precursor like glutaric anhydride) followed by further functional group manipulations.
Another example involves the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. acs.org The synthesis begins with the reaction of itaconic acid and 2-amino-4-chlorophenol (B47367) to form the core structure, which can then be subjected to further reactions like nitration or chlorination to introduce additional substituents onto the phenyl ring. acs.orgfrontiersin.org These examples showcase modular synthetic strategies that could be adapted to produce a wide array of substituted analogs of this compound.
Biocatalytic and Biosynthetic Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The use of whole microbial cells or isolated enzymes can produce complex molecules like phenolic acids through fermentation and specific enzymatic conversions. acs.orgnih.gov
Microbial fermentation is a promising platform for the production of aromatic compounds from renewable feedstocks. acs.orgnih.govoup.com Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to synthesize a variety of phenolic acids. frontiersin.orgnih.gov The core of these biosynthetic routes is often the shikimate pathway, which produces the aromatic amino acids that serve as precursors to many phenolic compounds. nih.govyoutube.com
By redirecting metabolic flux towards the shikimate pathway and introducing heterologous enzymes, microbial cell factories can be engineered to produce specific aromatic compounds. oup.comnih.gov For instance, microbial production of p-hydroxybenzoic acid (PHBA) has been achieved in both S. cerevisiae and Corynebacterium glutamicum by expressing genes from the ubiC pathway and optimizing the host's central metabolism. frontiersin.orgnih.gov Although direct microbial synthesis of this compound has not been extensively reported, the established principles of metabolic engineering for producing other phenolic acids suggest its feasibility. acs.orgresearchgate.net Such a process would likely involve engineering a host to produce a suitable aromatic precursor and then extending the pathway with enzymes capable of side-chain elongation and functionalization.
Specific enzymes play a crucial role in the biosynthesis and modification of aromatic compounds. nih.gov Key enzyme classes involved in generating structures like this compound include hydroxylases and dioxygenases.
Cytochrome P450 monooxygenases are a versatile family of enzymes that catalyze the oxidation of C-H bonds in both aromatic and aliphatic systems. nih.govnih.govrsc.orguq.edu.au These enzymes are capable of hydroxylating aromatic rings and alkyl side chains, making them prime candidates for the final steps in a biosynthetic pathway to this compound. rsc.orgresearchgate.net For example, specific P450s can hydroxylate para-substituted benzoic acids and perform benzylic hydroxylation on toluene (B28343) derivatives. nih.govrsc.org
Aromatic dioxygenases, another important class of enzymes, initiate the degradation of aromatic compounds by adding two hydroxyl groups to the aromatic ring. normalesup.orgnih.govresearchgate.netresearchgate.net These enzymes have a broad substrate specificity and could potentially be engineered to act on phenylpentanoic acid precursors. researchgate.net Furthermore, other enzymes such as Fe/α-ketoglutarate-dependent hydroxylases are known to functionalize amino acid side chains and could be adapted for the hydroxylation of the pentanoic acid moiety. nih.govprinceton.edu The combination of enzymes from different pathways, such as those for phenylpropanoid biosynthesis and fatty acid synthesis, could provide a complete biosynthetic route to the target molecule. youtube.com
Chemical Reactivity and Derivatization Strategies
The unique structure of this compound, which incorporates both a phenolic hydroxyl group and a terminal carboxylic acid, provides a versatile platform for a variety of chemical transformations. These functional groups are key to its reactivity, allowing for targeted modifications to generate a diverse range of derivatives.
Intramolecular Cyclization to Lactone Forms
The presence of a hydroxyl group on the phenyl ring and a carboxylic acid at the end of the pentanoic acid chain allows for intramolecular cyclization to form a lactone, a cyclic ester. This type of reaction is a common transformation for delta-hydroxy acids. youtube.com The process involves a nucleophilic attack by the hydroxyl group onto the carbonyl carbon of the carboxylic acid, leading to the formation of a ring and the elimination of a water molecule. youtube.com
In a related synthesis, the cyclization of a similar compound, 5-(4-fluorophenyl)-5-hydroxypentanoic acid, is achieved by treating it with thionyl chloride in dichloromethane. google.com This reaction yields the corresponding lactone, 6-(4-fluorophenyl)-tetrahydropyran-2-one. google.com This suggests a viable pathway for the cyclization of this compound. The reaction is typically carried out under mild conditions to promote the formation of the cyclic ester. google.com
Table 1: Reaction Conditions for Intramolecular Cyclization
| Reactant | Reagent | Solvent | Product |
|---|
This table is based on a reaction for a structurally similar compound and represents a potential synthetic route. google.com
Strategic Functional Group Modifications for Analog Generation
The generation of analogs of this compound can be achieved through various strategic modifications of its functional groups. These modifications can alter the compound's physical and chemical properties.
Further derivatization can be achieved by targeting the carboxylic acid and hydroxyl groups. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives using standard organic synthesis techniques. The phenolic hydroxyl group can also be modified, for example, through etherification or esterification, to produce a wide array of analogs. Oxidative cyclization methods can also be employed to generate functionalized tetrahydrofuranone structures, expanding the range of accessible derivatives. researchgate.net
Table 2: Examples of Functional Group Modifications for Analog Generation
| Starting Material | Modification Strategy | Potential Analog |
|---|---|---|
| This compound | Change of hydroxyl position | 5-(3-hydroxyphenyl)pentanoic acid nih.gov |
| This compound | Change of hydroxyl position | 5-(4-hydroxyphenyl)pentanoic acid guidechem.com |
| This compound | Esterification of carboxylic acid | Methyl 5-(2-hydroxyphenyl)pentanoate |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 5-(3-hydroxyphenyl)pentanoic acid |
| 5-(4-fluorophenyl)-5-hydroxypentanoic acid |
| 5-(4-hydroxyphenyl)pentanoic acid |
| 6-(4-fluorophenyl)-tetrahydropyran-2-one |
| Dichloromethane |
| Methyl 5-(2-hydroxyphenyl)pentanoate |
| 5-(2-methoxyphenyl)pentanoic acid |
| Thionyl chloride |
Metabolic Pathways and Biochemical Intermediary Roles Preclinical Focus
Engagement in Lipid and Fatty Acid Metabolism
Structurally, 5-(2-hydroxyphenyl)pentanoic acid is classified as a medium-chain fatty acid, a feature that predicates its involvement in lipid and fatty acid metabolism. Its biochemical activities are centered on its interactions with the enzymatic machinery of fatty acid oxidation.
The catabolism of fatty acids is a critical energy-yielding process initiated by the activation of fatty acids into their acyl-CoA derivatives, a reaction catalyzed by acyl-CoA synthetases. Following activation, a series of enzymes, including acyl-CoA dehydrogenases, systematically break down the fatty acyl-CoA molecule. wikipedia.org
For this compound to enter the β-oxidation spiral, it must first be converted to its corresponding acyl-CoA thioester, 5-(2-hydroxyphenyl)pentanoyl-CoA. This activation step is crucial for its subsequent metabolism. The enzymes responsible for the oxidation of short-chain fatty acids, such as short-chain acyl-coenzyme A dehydrogenase (SCAD), are pertinent to the metabolism of this compound. nih.govnih.gov Deficiencies in these enzymes are linked to metabolic disorders involving fatty acid oxidation. wikipedia.org
The general mechanism of acyl-CoA dehydrogenases involves the introduction of a trans double bond between the α- and β-carbons of the acyl-CoA substrate, with flavin adenine (B156593) dinucleotide (FAD) as a required cofactor. wikipedia.org While direct enzymatic studies on this compound are not extensively documented, its structural analogy to other hydroxy fatty acids suggests its potential to serve as a substrate for these key metabolic enzymes.
Table 1: Key Enzymes in Fatty Acid Oxidation Potentially Interacting with this compound
| Enzyme Class | Specific Enzyme Example | Function | Potential Role for this compound |
|---|---|---|---|
| Acyl-CoA Synthetase | Medium-chain acyl-CoA synthetase | Activates fatty acids by converting them to their acyl-CoA derivatives. | Catalyzes the conversion of this compound to 5-(2-hydroxyphenyl)pentanoyl-CoA. |
| Acyl-CoA Dehydrogenase | Short-chain acyl-CoA dehydrogenase (SCAD) | Catalyzes the initial step in each cycle of β-oxidation. wikipedia.org | Oxidizes 5-(2-hydroxyphenyl)pentanoyl-CoA as part of its degradation pathway. |
Microbiota-Mediated Biotransformations
The gut microbiota plays a pivotal role in the metabolism of various dietary compounds, including polyphenols and biphenyls. This compound emerges as a significant metabolite from these microbial transformations.
Dietary polyphenols, abundant in plant-based foods, undergo extensive metabolism by the intestinal microbiota, leading to the formation of various phenolic acids. nih.gov For instance, the flavan-3-ol (B1228485) epicatechin is metabolized by human intestinal bacteria to produce compounds such as 5-(3-hydroxyphenyl)pentanoic acid. nih.gov This transformation highlights the capacity of the gut microbiota to process complex polyphenolic structures into simpler, absorbable phenolic acids.
Similarly, proanthocyanidins, which are polymers of catechin (B1668976) and epicatechin, are broken down by gut microbes to yield a range of metabolites, including 5-(3-hydroxyphenyl)valeric acid and 2-(2-hydroxyphenyl)acetic acid. nih.gov The presence of these related compounds strongly suggests that this compound is also a product of the microbial degradation of various dietary polyphenols.
Table 2: Microbial Biotransformation of Dietary Polyphenols
| Precursor Polyphenol | Key Microbial Action | Resultant Metabolite(s) |
|---|---|---|
| Epicatechin | C-ring fission and dehydroxylation | 5-(3-hydroxyphenyl)pentanoic acid nih.gov |
| Proanthocyanidins | Degradation of polymeric structure | 2-(2-hydroxyphenyl)acetic acid, 5-(3-hydroxyphenyl)valeric acid nih.gov |
Certain bacteria, such as Pseudomonas sp., possess the enzymatic machinery to degrade biphenyl (B1667301) and its hydroxylated derivatives. nih.gov The degradation of 2-hydroxybiphenyl by Pseudomonas sp. strain HBP1 proceeds through the formation of 2,3-dihydroxybiphenyl, which then undergoes meta-cleavage to yield benzoate. nih.gov This pathway demonstrates the microbial capacity to catabolize the 2-hydroxyphenyl moiety. While not a direct product, the formation of various phenolic acids during biphenyl degradation suggests that under certain conditions, a compound like this compound could arise from the breakdown of more complex biphenyl structures.
Mammalian Enzyme-Mediated Conversions
Once absorbed into the systemic circulation, this compound is subject to further metabolic conversions by mammalian enzymes, primarily through Phase I and Phase II reactions designed to increase water solubility and facilitate excretion.
Phase II metabolism involves the conjugation of compounds with endogenous molecules to enhance their polarity. nih.gov For a compound like this compound, the primary sites for conjugation are the phenolic hydroxyl group and the carboxylic acid group.
Glucuronidation: This is a common Phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The hydroxyl group of this compound can be conjugated with glucuronic acid to form a glucuronide. Studies on similar compounds, such as 5-hydroxypropranolol, have shown that the aromatic hydroxyl group is a preferred site for glucuronidation. nih.govnih.gov This process significantly increases the water solubility of the molecule, preparing it for renal or biliary excretion.
Sulfonation: Another important Phase II pathway is sulfation, mediated by sulfotransferases (SULTs), which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on the substrate. nih.gov The phenolic hydroxyl group of this compound is a potential target for sulfonation, which would also result in a more polar and readily excretable metabolite. nih.gov
Table 3: Potential Phase II Metabolic Reactions of this compound
| Metabolic Reaction | Enzyme Family | Conjugating Agent | Potential Site of Action on this compound |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) nih.gov | Glucuronic acid nih.gov | Phenolic hydroxyl group, Carboxylic acid group |
| Sulfonation | Sulfotransferases (SULTs) nih.gov | Sulfonate group (from PAPS) nih.gov | Phenolic hydroxyl group |
Role of Specific Enzyme Systems in Compound Transformation
The metabolic fate of xenobiotics, including the compound this compound, is intricately governed by a suite of enzyme systems within the body. In the preclinical setting, understanding the interaction of this compound with these enzymes is crucial for predicting its biotransformation. The primary enzyme families involved in the metabolism of compounds featuring phenolic and carboxylic acid moieties are the Cytochrome P450 (CYP) superfamily, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). While direct preclinical studies on the enzymatic transformation of this compound are not publicly available, its structural features—a phenolic hydroxyl group and a carboxylic acid—suggest likely metabolic pathways based on the known functions of these enzyme systems.
Phase I metabolism, primarily mediated by CYP enzymes, often introduces or exposes functional groups, preparing the compound for subsequent Phase II reactions. nih.govmdpi.com For a compound like this compound, CYP-mediated oxidation could potentially occur on the aromatic ring, leading to the formation of catechol or other hydroxylated derivatives. These reactions are catalyzed by a variety of CYP isozymes, which are membrane-bound hemoproteins predominantly found in the liver. nih.gov The specific CYP isoforms involved would depend on the compound's affinity for their active sites.
Following potential Phase I oxidation, or acting directly on the parent compound, Phase II enzymes catalyze conjugation reactions, which increase the water solubility of the compound and facilitate its excretion. nih.gov Given the presence of a phenolic hydroxyl group, this compound is a probable substrate for both UGTs and SULTs.
UDP-glucuronosyltransferases (UGTs) are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. nih.gov This process, known as glucuronidation, is a major pathway for the metabolism of phenolic compounds. nih.gov The hydroxyl group of this compound can be conjugated to form a glucuronide metabolite. Similarly, the carboxylic acid group can also undergo glucuronidation to form an acyl glucuronide. In vitro studies with human liver microsomes or recombinant UGT enzymes are standard methods to identify the specific UGT isoforms responsible for the glucuronidation of a given compound. researchgate.net
Sulfotransferases (SULTs) represent another critical family of Phase II enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on a substrate. plos.org The phenolic hydroxyl group of this compound makes it a candidate for sulfation. Cytosolic SULTs are known to be involved in the metabolism of a wide array of xenobiotics. plos.org The specific SULT isoforms, such as those from the SULT1A or SULT1E families, that might act on this compound would be determined by their substrate specificity. plos.orgnih.gov
Table of Potential Enzyme Interactions with this compound
| Enzyme Family | Potential Metabolic Reaction | Potential Metabolite |
| Cytochrome P450 (CYP) | Aromatic Hydroxylation | Hydroxylated derivatives (e.g., catechols) |
| UDP-glucuronosyl- transferases (UGTs) | Glucuronidation of the phenolic hydroxyl group | O-glucuronide conjugate |
| Glucuronidation of the carboxylic acid group | Acyl glucuronide conjugate | |
| Sulfotransferases (SULTs) | Sulfation of the phenolic hydroxyl group | Sulfate conjugate |
Mechanistic Biological Investigations in Vitro and Preclinical in Vivo Models
Cellular and Molecular Mechanisms of Action
Extensive literature searches have revealed a significant gap in the scientific understanding of the specific cellular and molecular mechanisms of action for the chemical compound 5-(2-hydroxyphenyl)pentanoic acid . While research exists for structurally related compounds, no direct studies on the mechanisms outlined below have been published for this particular molecule.
Modulation of Fundamental Cellular Processes
There is currently no available scientific literature detailing the effects of This compound on fundamental cellular processes. Research into its potential to influence cell proliferation, differentiation, apoptosis, or other core cellular functions has not been reported.
Ligand Interactions with Specific Biomolecules and Receptors
Scientific investigations into the specific binding interactions of This compound with biomolecules and receptors are absent from the current body of published research. There are no studies identifying its potential protein targets or receptor affinities.
Influence on Intracellular Signaling Pathways
The impact of This compound on intracellular signaling pathways remains uninvestigated. There is no available data to suggest its role in modulating key signaling cascades that regulate cellular activities.
Investigated Biological Activities in Preclinical Research
Preclinical research focusing on the biological activities of This compound is not available in the current scientific literature. The potential therapeutic applications of this compound have yet to be explored in preclinical models.
Neuroprotective Potency and Underlying Mechanisms in Neurological Disease Models (e.g., Alzheimer's Disease)
There are no published studies examining the neuroprotective potential of This compound in any models of neurological diseases, including Alzheimer's disease.
Inhibition of Amyloid-β Oligomer Production
Consistent with the lack of research into its neuroprotective effects, there is no scientific evidence to suggest that This compound has any inhibitory effect on the production of amyloid-β oligomers. This specific area of research remains unexplored for this compound.
Ion-Transport Activity and Chelation Dynamics
Ionophores are molecules that can facilitate the transport of ions across lipid membranes. nih.gov This can occur through two main mechanisms: carrier ionophores that bind to an ion and shuttle it across the membrane, or channel-forming ionophores that create a pore through the membrane for ions to pass. nih.gov The ability of a compound to act as an ionophore depends on its molecular structure, including its ability to form a coordination complex with the ion and its solubility within the lipid bilayer.
The structure of this compound, containing both a hydroxyl and a carboxylic acid group, provides potential binding sites for metal ions. The lipophilic pentanoic acid chain could allow the molecule to insert into or traverse artificial lipid membranes. While there is no direct experimental evidence demonstrating the ion-transport activity of this compound, its structural features suggest a theoretical potential to act as a carrier for certain metal ions, such as Cu²⁺ or Ca²⁺. The selectivity for a particular ion would be determined by the geometry and stability of the chelate complex formed.
Chelation is the process of forming a coordination complex between a ligand and a central metal ion. The stability of a chelate complex is dependent on several factors, including the number and type of donor atoms in the ligand and the formation of a stable ring structure around the metal ion. For this compound, the oxygen atoms of the phenolic hydroxyl group and the carboxylic acid group are potential donor atoms for chelation.
The formation of a stable chelate complex with a metal ion would likely involve the deprotonation of the hydroxyl and/or carboxylic acid groups to form a negatively charged ligand that can coordinate with the positively charged metal ion. The spatial arrangement of these functional groups is crucial. The proximity of the hydroxyl and carboxylic acid groups, facilitated by the flexibility of the pentanoic acid chain, could allow for the formation of a stable five- or six-membered ring structure with the metal ion, which is thermodynamically favorable.
Exploration of Antimicrobial and Anti-inflammatory Potentials in Model Systems
Phenolic acids and related compounds are known to possess both antimicrobial and anti-inflammatory properties. nih.govnih.gov The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nutrient uptake. nih.gov Generally, phenolic acids have shown greater activity against Gram-positive bacteria than Gram-negative bacteria. nih.gov
The anti-inflammatory potential of phenolic compounds is often linked to their antioxidant properties, as oxidative stress is a key component of the inflammatory process. nih.gov Additionally, some phenolic compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Given that this compound is a phenolic acid, it is plausible that it may exhibit similar antimicrobial and anti-inflammatory activities.
Table 2: Antimicrobial Activity of Related Phenolic Compounds
| Compound | Target Microorganism | Observed Effect |
|---|---|---|
| Phenylpropionic acid | S. aureus, C. albicans, E. coli | Strong antibacterial effect at 1000 µg/mL mdpi.com |
| Phenylacetic acid | S. aureus, C. albicans, E. coli | Strong antibacterial effect at 1000 µg/mL mdpi.com |
| Gallic acid | Campylobacter jejuni | Reduced viability at 1 mg/L nih.gov |
| p-Hydroxybenzoic acid | Campylobacter jejuni | Reduced viability at 1 mg/L nih.gov |
Enzyme Inhibition or Activation Studies
The ability of a compound to inhibit or activate specific enzymes is a key aspect of its pharmacological profile. As mentioned previously, the anti-inflammatory effects of many natural compounds are mediated through the inhibition of enzymes involved in the inflammatory cascade, such as COX-1 and COX-2. mdpi.com COX-1 is constitutively expressed and plays a role in physiological processes, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory drugs. mdpi.com
While direct enzyme inhibition studies for this compound are lacking, its structural similarity to other phenolic compounds that have been shown to inhibit these enzymes suggests a potential for similar activity. The phenolic hydroxyl group and the carboxylic acid moiety are features found in many known COX inhibitors. Further in vitro studies would be necessary to determine if this compound can inhibit COX or other enzymes, and to what extent.
Investigation of Antioxidant Capacity through Biochemical Assays
The antioxidant potential of phenolic compounds, such as this compound, is a key area of interest in mechanistic biological investigations. The presence of a hydroxyl group on the phenyl ring suggests that this compound may possess the ability to donate a hydrogen atom or an electron to neutralize free radicals, which are implicated in the pathophysiology of numerous diseases. The evaluation of this antioxidant capacity is typically conducted through a battery of in vitro biochemical assays. These assays, which are often colorimetric, provide a quantitative measure of a compound's ability to scavenge various types of radicals or to reduce metal ions.
Commonly employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.govnih.gov Each of these methods relies on a different chemical principle and provides a distinct perspective on the antioxidant capabilities of the test compound.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging activity of antioxidants. nih.gov The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow. nih.govmdpi.com An antioxidant compound donates a hydrogen atom to the DPPH radical, causing a decrease in absorbance at a characteristic wavelength (typically around 517 nm). openagrar.de The degree of discoloration is proportional to the scavenging potential of the antioxidant. The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
ABTS Radical Cation Decolorization Assay
The ABTS assay is another prevalent method for determining the antioxidant capacity of both hydrophilic and lipophilic compounds. mdpi.com In this assay, the ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. mdpi.com The resulting blue-green radical cation has a characteristic absorbance spectrum. mdpi.com In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, leading to a decrease in absorbance. researchgate.net The antioxidant activity is typically measured by the extent of decolorization and is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant potential of the test compound to that of Trolox, a water-soluble vitamin E analog. nih.gov
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of electron-donating antioxidants at a low pH. e3s-conferences.org The increase in absorbance at a specific wavelength (around 593 nm) is proportional to the reducing power of the antioxidant. openagrar.de The results are typically expressed as FRAP values, often in micromoles of Fe²⁺ equivalents per gram or mole of the antioxidant compound.
Illustrative Research Findings
While specific data for this compound is unavailable, the following tables present hypothetical data for a representative phenolic acid to illustrate how the results of these biochemical assays are typically reported.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 15.2 ± 1.8 |
| 25 | 35.5 ± 2.5 |
| 50 | 52.1 ± 3.1 |
| 100 | 78.9 ± 4.2 |
| IC₅₀ Value: 48.5 µg/mL |
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 5 | 22.4 ± 2.1 |
| 10 | 45.8 ± 3.3 |
| 20 | 85.3 ± 4.5 |
| TEAC Value: 1.8 mM Trolox equivalents |
| Concentration (µg/mL) | FRAP Value (µM Fe²⁺/g) |
|---|---|
| 50 | 350 ± 25 |
| 100 | 720 ± 45 |
| 200 | 1500 ± 80 |
The collective data from these assays would provide a comprehensive in vitro profile of the antioxidant capacity of a compound like this compound. A strong performance across multiple assays would suggest a potent antioxidant potential, warranting further investigation in more complex biological systems, including preclinical in vivo models of oxidative stress.
Structure Activity Relationship Sar and Stereochemical Effects
Positional Isomerism of Hydroxyl Group and its Impact on Biological Activity
The position of the hydroxyl (-OH) group on the phenyl ring of 5-(hydroxyphenyl)pentanoic acid is a critical determinant of its biological activity. While direct comparative studies on the bioactivity of the ortho-, meta-, and para-isomers of 5-(hydroxyphenyl)pentanoic acid are not extensively documented in the reviewed literature, the principles of phenolic acid chemistry suggest that the location of the hydroxyl group significantly influences the molecule's electronic properties, acidity, and its ability to interact with biological targets. uc.pt
The antioxidant activity of phenolic compounds, for instance, is heavily dependent on the number and position of hydroxyl groups. nih.gov The ortho-position, as in 5-(2-hydroxyphenyl)pentanoic acid, can lead to intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid side chain. This can affect the molecule's conformation and its ability to donate a hydrogen atom, a key mechanism in radical scavenging.
In contrast, studies on related phenolic acids have shown that the meta- and para-positions can also confer significant biological effects. For example, some studies have investigated the properties of 3-hydroxyphenylalkanoic acids. While specific data for the 5-carbon chain variant is limited, the general class of 3-hydroxyphenylalkanoic acids has been noted for its potential biological activities. The para-isomer, 4-hydroxyphenylalkanoic acid, is a common motif in natural products and has been studied for various pharmacological effects. academicjournals.org The differential positioning of the hydroxyl group alters the electronic distribution within the aromatic ring, which in turn affects the compound's pKa and its interaction with receptor sites. core.ac.uk
A quantitative structure-activity relationship (QSAR) analysis of various phenolic antioxidants has demonstrated that the number and location of hydroxyl groups on the aromatic ring are principal factors governing their antioxidant capacities. nih.gov
Table 1: Positional Isomers of 5-(hydroxyphenyl)pentanoic acid
| Isomer Name | Structure | Key Feature |
| This compound | Ortho-hydroxyl group | |
| 5-(3-hydroxyphenyl)pentanoic acid | Meta-hydroxyl group | |
| 5-(4-hydroxyphenyl)pentanoic acid | Para-hydroxyl group | |
| Note: The table presents the chemical structures of the ortho, meta, and para isomers for comparative purposes. The biological activity is highly dependent on this isomeric positioning. |
Influence of Aromatic Substituents on Molecular Bioactivity Profiles
The introduction of various substituents onto the aromatic ring of this compound can profoundly modulate its bioactivity. Structure-activity relationship studies on phenolic acids have established that the nature, size, and electronic properties of these substituents are key to their pharmacological effects. uc.pt
While specific research on a wide range of substituted derivatives of this compound is limited in the available literature, general principles from related phenolic compounds suggest that:
Halogenation: Introducing halogen atoms can increase lipophilicity and potentially enhance membrane permeability.
Alkylation/Alkoxylation: The addition of alkyl or alkoxy groups can modify the steric and electronic properties, influencing receptor binding.
Nitration/Amination: Introducing nitro or amino groups can significantly alter the electronic nature of the aromatic ring and provide new points for hydrogen bonding.
Table 2: Potential Influence of Aromatic Substituents on Bioactivity
| Substituent Type | Potential Effect on Bioactivity | Rationale |
| Electron-withdrawing (e.g., -NO2, -Cl) | May increase acidity of phenolic -OH; alter electronic interactions with targets. | Modifies the electron density of the aromatic ring. |
| Electron-donating (e.g., -OCH3, -CH3) | May decrease acidity of phenolic -OH; enhance antioxidant potential. | Modifies the electron density of the aromatic ring. |
| Bulky groups (e.g., tert-butyl) | May introduce steric hindrance, affecting binding to target proteins. | Alters the overall shape and size of the molecule. |
| Hydrophilic groups (e.g., -NH2, -SO3H) | May increase water solubility and alter ADME properties. | Increases the polarity of the molecule. |
| Note: This table provides a generalized overview based on established principles of medicinal chemistry, as specific data for this compound derivatives is limited. |
Contribution of Amino Acid Frameworks and Hybrid Structures to Pharmacological Properties
The conjugation of this compound with amino acids or its incorporation into hybrid structures with other pharmacologically active moieties represents a promising strategy to enhance its therapeutic potential. While specific studies on such conjugates of this compound are not widely reported, research on other phenolic acids provides valuable insights into the potential benefits of this approach.
Similarly, creating hybrid molecules by combining a phenolic acid scaffold with another bioactive compound, such as a flavonoid, can lead to synergistic effects and improved pharmacological profiles. mdpi.comnih.gov These hybrid compounds may exhibit enhanced antioxidant and anti-inflammatory activities compared to their individual components. mdpi.com
The synthesis of phenolic-protein conjugates is another area of interest, where the phenolic compound is covalently linked to a protein. This can lead to improved biological properties, such as enhanced antioxidant and antimicrobial activities, and can widen the applications of the native proteins. nih.govrsc.org
Table 3: Potential Advantages of Amino Acid Conjugation and Hybridization
| Modification Strategy | Potential Pharmacological Advantage | Rationale |
| Amino Acid Conjugation | Improved bioavailability, enhanced target specificity, modified solubility. mdpi.com | Utilizes amino acid transporters for uptake; introduces new functional groups for interaction. |
| Hybridization with Flavonoids | Synergistic antioxidant and anti-inflammatory effects. mdpi.comnih.gov | Combination of two bioactive scaffolds can lead to enhanced or novel activities. |
| Protein Conjugation | Enhanced biological activities (e.g., antioxidant, antimicrobial). nih.govrsc.org | Covalent linkage to a larger biomolecule can alter its properties and function. |
| Note: This table outlines potential benefits based on studies of related phenolic compounds, as direct evidence for this compound is limited. |
Stereochemical Configuration and Enantioselective Effects on Ligand-Target Interactions
The presence of a chiral center in a molecule, such as in derivatives of this compound, can lead to the existence of enantiomers, which are non-superimposable mirror images. The stereochemical configuration of a drug is a critical factor in its pharmacological activity, as biological systems, including enzymes and receptors, are themselves chiral. researchgate.netnih.gov
Enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.gov This phenomenon, known as stereoselectivity, arises from the differential binding of the enantiomers to their target macromolecules. mdpi.com The three-dimensional arrangement of atoms in a molecule determines how well it fits into the binding site of a protein, influencing the strength and type of interactions.
One enantiomer may bind more tightly to a specific receptor or enzyme, leading to a more potent biological response.
The enantiomers may be metabolized at different rates, leading to variations in their pharmacokinetic profiles.
In some cases, one enantiomer may be responsible for the therapeutic effects, while the other may be inactive or even contribute to adverse effects.
The importance of chirality in drug design is underscored by the increasing number of single-enantiomer drugs on the market, which often offer improved efficacy and safety profiles compared to their racemic mixtures. dntb.gov.ua
Table 4: General Importance of Stereochemistry in Drug Action
| Aspect | Significance in Pharmacology | Example from General Pharmacology |
| Potency | One enantiomer is often significantly more active than the other. | The (S)-enantiomer of ibuprofen (B1674241) is the active anti-inflammatory agent. |
| Pharmacokinetics | Enantiomers can be absorbed, distributed, metabolized, and excreted differently. | The two enantiomers of verapamil (B1683045) have different clearance rates. |
| Toxicity | One enantiomer may be responsible for the desired therapeutic effect, while the other may be toxic. | The (S)-enantiomer of thalidomide (B1683933) is effective against morning sickness, while the (R)-enantiomer is teratogenic. |
| Note: This table provides general examples to illustrate the importance of stereochemistry, as specific data for this compound is not available. |
Chromatographic Techniques for Separation and Purity Determination
Chromatography is fundamental to isolating this compound from mixtures and assessing its purity. The choice of technique depends on the sample matrix and the analytical goal, whether it is qualitative analysis or precise quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of non-volatile organic acids like this compound. nih.gov A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
For the analysis of phenolic and organic acids, a C18 column is frequently the stationary phase of choice. mdpi.compensoft.net The mobile phase typically consists of a gradient mixture of an aqueous solvent (often acidified with formic or acetic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector, as the phenolic ring in the compound absorbs ultraviolet light. The method is validated for parameters like linearity, precision, and accuracy to ensure reliable results. pensoft.netlongdom.org
Table 1: Typical HPLC Parameters for the Analysis of Phenolic Acids
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | Separates compounds based on polarity. |
| Mobile Phase | Gradient of acidified water and acetonitrile/methanol | Elutes the compound from the column. |
| Detector | UV/PDA Detector | Detects the compound based on its UV absorbance. |
| Column Temp. | 30-40 °C | Ensures reproducible retention times. |
| Flow Rate | 0.8-1.2 mL/min | Controls the speed of the separation. |
For identifying and quantifying this compound in complex biological matrices such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. bioanalysis-zone.comunipd.it This technique offers unparalleled sensitivity and specificity, allowing for the detection of trace amounts of the analyte. mdpi.com The LC component separates the target compound from other matrix components, which are then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer.
A significant challenge in biological sample analysis is the "matrix effect," where co-eluting endogenous substances can suppress or enhance the ionization of the target analyte, potentially affecting quantitative accuracy. nih.govnih.gov Therefore, method validation must include a thorough evaluation of matrix effects. nih.gov Isotope-dilution LC-MS/MS, where a stable isotope-labeled version of the analyte is used as an internal standard, is a reliable approach to compensate for these effects. mdpi.com
The mass spectrometer operates in modes like multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion) is selected and fragmented to produce characteristic product ions. This transition is highly specific to the analyte.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct/Ion | Ionization Mode | Predicted m/z (mass-to-charge ratio) |
| [M+H]⁺ | Positive | 195.10158 |
| [M+Na]⁺ | Positive | 217.08352 |
| [M-H]⁻ | Negative | 193.08702 |
| [M+HCOO]⁻ | Negative | 239.09250 |
Data sourced from predicted values on PubChemLite. uni.lu
Spectroscopic Methods for Molecular Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR: A proton NMR spectrum of this compound would display characteristic signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring would appear in the aromatic region (approx. 6.7-7.2 ppm). The protons of the pentanoic acid chain would produce signals in the aliphatic region, with their chemical shifts and splitting patterns revealing their proximity to the phenyl ring and the carboxyl group. The acidic proton of the carboxylic acid would typically be a broad singlet at a downfield shift (often >10 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), the aromatic carbons (approx. 110-160 ppm), and the five aliphatic carbons of the pentyl chain at distinct upfield shifts.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the arrangement of the atoms within the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Type | Atom Position | Predicted Chemical Shift (ppm) |
| ¹H NMR | -COOH | > 10 (broad singlet) |
| Aromatic -OH | 4-8 (broad singlet, variable) | |
| Aromatic C-H | 6.7 - 7.2 | |
| Aliphatic -CH₂- | 1.5 - 2.8 | |
| ¹³C NMR | C =O | 170 - 180 |
| Aromatic C -O | 150 - 160 | |
| Aromatic C -H / C -C | 110 - 140 | |
| Aliphatic -C H₂- | 20 - 40 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. whitman.edu For this compound, the monoisotopic mass is 194.0943 Da. uni.lu
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in predictable ways. The molecular ion peak (M⁺˙) would be observed at m/z 194. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) resulting in an [M-17]⁺ peak, or the loss of the entire carboxyl group (-COOH) leading to an [M-45]⁺ peak. libretexts.org A significant fragmentation for this specific molecule would be the cleavage of the bond between the alkyl chain and the aromatic ring, which can lead to a stable benzylic-type cation.
Table 4: Expected Key Fragments in the EI-Mass Spectrum of this compound
| Fragment Ion | Proposed Loss | Expected m/z |
| [C₁₁H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) | 194 |
| [C₁₁H₁₃O₂]⁺ | Loss of -OH | 177 |
| [C₁₀H₁₃O]⁺ | Loss of -COOH | 149 |
| [C₇H₇O]⁺ | Benzylic cleavage | 107 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several distinct absorption bands.
The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which typically overlaps with the C-H stretching bands. It also produces a strong, sharp carbonyl (C=O) stretching absorption around 1700-1725 cm⁻¹. The phenolic hydroxyl (-OH) group results in a separate, broad O-H stretching band in the region of 3200-3600 cm⁻¹. Additional characteristic peaks include C-O stretching and aromatic C=C bond vibrations. nist.govnist.gov
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Phenol | O-H stretch | 3200 - 3600 (broad) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Alkyl/Aromatic | C-H stretch | 2850 - 3100 |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong, sharp) |
| Aromatic | C=C stretch | 1450 - 1600 |
| Phenol/Carboxylic Acid | C-O stretch | 1200 - 1350 |
In Vitro Assay Methodologies for Biological Activity Assessment
The biological evaluation of this compound would involve a series of established in vitro assays to determine its effects at the cellular and molecular level. These assays are critical for identifying potential therapeutic or cytotoxic properties.
Cell viability and proliferation assays are foundational in vitro tools to assess the cytotoxic or cytostatic effects of a test compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability. In the context of this compound, this assay would be crucial to determine its impact on cell survival.
Detailed Research Findings:
A thorough search of scientific literature and databases has revealed no specific studies that have utilized the MTT assay to evaluate the biological activity of this compound. Consequently, there is no available data on its effects on cell viability or proliferation to present in a data table.
Western blotting is a powerful technique used to detect and quantify specific proteins in a sample. This method would be employed to investigate if this compound modulates the expression levels or post-translational modifications of key proteins involved in cellular pathways of interest, such as apoptosis, cell cycle regulation, or stress responses.
Detailed Research Findings:
There are no published research articles or data that have employed Western blotting to analyze protein expression or modification in response to treatment with this compound. Therefore, no specific findings or data tables can be presented.
Spectrophotometric and fluorometric assays are essential for studying specific molecular events. For instance, the Thioflavin T (ThT) fluorescence assay is the gold standard for monitoring the formation of amyloid fibrils, which are associated with various neurodegenerative diseases. Assays for reactive oxygen species (ROS) are used to determine if a compound induces or inhibits oxidative stress.
Detailed Research Findings:
No research has been published that investigates the effect of this compound on protein aggregation using the Thioflavin T assay. Similarly, there are no available studies on its capacity to modulate reactive oxygen species levels in cells. As a result, no data on these spectrophotometric and fluorometric assessments is available.
Table of Compounds
Computational Chemistry and in Silico Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is crucial for understanding the binding mode of potential drug candidates to their protein targets. In the context of 5-(2-hydroxyphenyl)pentanoic acid, which belongs to the class of phenolic compounds, a relevant target class is the histone deacetylase (HDAC) family of enzymes. nih.govbohrium.com Phenolic compounds have been identified as potential HDAC inhibitors, which are a focus in the development of treatments for cancer and neurodegenerative diseases. nih.govbohrium.comresearchgate.net
The process of molecular docking involves the three-dimensional structures of both the ligand (this compound) and the protein target. If the crystal structure of the target protein is available, it is typically retrieved from a database such as the Protein Data Bank (PDB). mdpi.com Docking simulations then place the ligand into the binding site of the protein and score the different poses based on a scoring function, which estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl group and the carboxylic acid moiety of this compound would be expected to form hydrogen bonds with amino acid residues in the active site of a target enzyme.
Table 1: Key Molecular Interactions in Ligand-Protein Binding
| Interaction Type | Potential Functional Groups of this compound Involved |
|---|---|
| Hydrogen Bonding | Hydroxyl (-OH), Carboxylic Acid (-COOH) |
| Hydrophobic Interactions | Phenyl Ring, Pentanoic Acid Chain |
| Pi-Stacking | Phenyl Ring |
| van der Waals Forces | Entire Molecule |
Quantum Chemical Calculations (e.g., Conceptual Density Functional Theory) for Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. capes.gov.br Conceptual DFT provides a framework to quantify chemical concepts such as electronegativity, hardness, and the Fukui function, which describes the reactivity of different sites within a molecule. capes.gov.br These reactivity descriptors are invaluable for predicting how a molecule like this compound will interact with its biological targets.
For phenolic compounds, DFT calculations can elucidate their antioxidant properties by calculating bond dissociation energies and ionization potentials. nih.gov The reactivity descriptors derived from DFT can be used in Quantitative Structure-Activity Relationship (QSAR) models to correlate the chemical structure with biological activity. imist.ma For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are frequently used descriptors. A high HOMO energy indicates a greater tendency to donate electrons, which can be related to antioxidant activity.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Chemical Concept | Relevance to this compound |
|---|---|---|
| HOMO Energy | Electron-donating ability | Prediction of antioxidant potential and interaction with electrophilic sites on a receptor. |
| LUMO Energy | Electron-accepting ability | Prediction of interaction with nucleophilic sites on a receptor. |
| Electronegativity | Tendency to attract electrons | Understanding the overall electronic nature of the molecule. |
| Chemical Hardness | Resistance to change in electron distribution | Indicator of molecular stability and reactivity. |
| Fukui Function | Local reactivity | Identification of the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. |
Predictive Modeling of Molecular Properties and Bioactivity Scores
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new or untested compounds. For phenolic compounds like this compound, QSAR models have been developed to predict their antioxidant and antibacterial activities. nih.govfrontiersin.org
The first step in developing a QSAR model is to calculate a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build the model. imist.ma The predictive power of the model is assessed through validation techniques. Once validated, the model can be used to predict the bioactivity score of this compound.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Weight | 194.23 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 5 |
Data sourced from PubChem.
Homology Modeling and Structural Analysis of Enzyme-Ligand Complexes
When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. This technique relies on the sequence similarity between the target protein and a protein of known structure (the template). The quality of the resulting model is highly dependent on the degree of sequence identity between the target and the template.
Once a model of the enzyme is built, molecular docking, as described in section 7.1, can be performed to predict the binding mode of this compound. The resulting enzyme-ligand complex can then be subjected to further structural analysis and molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the complex, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon ligand binding. nih.gov
Prediction of Preclinical Pharmacokinetic Parameters (e.g., Blood-Brain Barrier Permeation)
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models are increasingly used to predict these pharmacokinetic parameters early in the drug discovery process, reducing the risk of late-stage failures. scbdd.comnih.gov For this compound, various computational tools can predict properties such as intestinal absorption, plasma protein binding, and blood-brain barrier (BBB) permeation. nih.govnih.gov
BBB permeation is a particularly important parameter for drugs targeting the central nervous system. Predictions of BBB permeation are often based on molecular properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While some studies on related phenolic compounds suggest potential difficulties in crossing the BBB, specific predictions for this compound would be necessary for a definitive assessment. nih.gov
Table 4: Predicted ADMET Properties for this compound (Illustrative)
| Parameter | Predicted Outcome | Relevance |
|---|---|---|
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeation | Low/Moderate | May limit its application for CNS targets. |
| CYP450 Inhibition | Potential Inhibitor | Could lead to drug-drug interactions. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |
Note: These are illustrative predictions based on general properties of phenolic acids and require specific in silico modeling for accurate assessment.
Future Research Trajectories and Academic Applications
Elucidation of Undefined Mechanistic Pathways and Target Identification
The precise biological mechanisms of action for 5-(2-hydroxyphenyl)pentanoic acid are yet to be defined. Future research should prioritize the identification of its molecular targets to understand its physiological and pharmacological effects. Techniques such as affinity chromatography, and computational docking studies could be employed to screen for potential protein binding partners. Investigating its influence on key enzymatic pathways, such as those involving cyclooxygenases or lipoxygenases, which are often modulated by phenolic compounds, would be a logical starting point. The inhibition of dihydrofolate reductase by other structurally related compounds suggests a potential, yet uninvestigated, area of study for this molecule.
Exploration of Novel Therapeutic Hypotheses and Biological Systems
The therapeutic potential of this compound is currently hypothetical and warrants systematic investigation. Based on the activities of similar phenolic acids, research could explore its potential antioxidant, anti-inflammatory, and neuroprotective properties. For instance, studies on cell cultures and animal models of diseases associated with oxidative stress, such as atherosclerosis or neurodegenerative disorders, could reveal novel therapeutic applications. The general therapeutic potential of phenolic acids in cancer and other diseases has been noted, providing a broad framework for initial hypotheses.
Development of Advanced and Sustainable Synthetic Strategies
While this compound is commercially available, the development of advanced and sustainable synthetic methods remains a valuable academic pursuit. Current industrial syntheses of related compounds often rely on traditional chemical methods that may not be environmentally friendly. Future research could focus on biocatalytic or green chemistry approaches to synthesize this molecule. For example, engineered microorganisms could be developed to produce this compound from renewable feedstocks, mirroring the sustainable production of other hydroxy acids like ω-hydroxydodecanoic acid.
Application as Chemical Biology Probes for Deeper Mechanistic Understanding
A well-characterized small molecule like this compound could serve as a valuable chemical probe to investigate biological systems. Once its primary molecular target is identified, derivatives of the compound could be synthesized with reporter tags (e.g., fluorescent dyes, biotin) to visualize and track the target within cells and tissues. This would provide deeper insights into the target's function and localization, a common application for chemical probes in drug discovery.
Rational Design and Synthesis of Optimized Analogs for Enhanced Academic Utility
Following the initial characterization of this compound, the rational design and synthesis of analogs could lead to molecules with enhanced potency, selectivity, or other desirable properties for academic research. Structure-activity relationship (SAR) studies, where systematic modifications are made to the parent molecule, would be crucial. For example, altering the length of the pentanoic acid chain, or the position and number of hydroxyl groups on the phenyl ring, could significantly impact its biological activity.
Investigation of Biomarker Potential in Preclinical Metabolic Studies
Phenolic acids and their metabolites are increasingly being investigated as biomarkers for dietary intake and disease states. Future preclinical studies should investigate the metabolism of this compound in animal models. Identifying its unique metabolites in biological fluids like urine and plasma could establish it as a specific biomarker for exposure to certain dietary sources or as an indicator of particular metabolic states.
Expanding Research into Currently Underexplored Bioactivities and Structure-Activity Relationships
The full spectrum of biological activities of this compound is unknown. Beyond the commonly studied areas for phenolic acids, research could explore its potential effects on gut microbiota, its role in cell signaling pathways beyond those typically associated with antioxidants, or its interactions with novel receptor systems. Comprehensive screening in a wide array of biological assays is necessary to uncover any unique bioactivities. Subsequent SAR studies on any identified activities will be critical to understanding the chemical features responsible for its effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(2-hydroxyphenyl)pentanoic acid?
- Methodology : A common approach involves alkylation of substituted phenols with brominated pentanoate esters, followed by saponification. For example, salicylaldehyde can be alkylated with ethyl 5-bromopentanoate to form intermediates, which are then hydrolyzed to yield the final compound .
- Key Steps :
- Alkylation under nitrogen atmosphere to prevent oxidation.
- Acidic or basic hydrolysis (saponification) to convert esters to carboxylic acids.
- Purification via column chromatography (e.g., using DCM/MeOH gradients) .
Q. How should researchers handle and store this compound safely?
- Safety Protocols :
- Storage : Keep in a tightly sealed container in a cool, dry, and well-ventilated area. Avoid exposure to oxidizing agents .
- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles .
- Emergency Measures : For skin/eye contact, rinse immediately with water for 15+ minutes. Use chemical fume hoods during handling .
Q. What analytical techniques are suitable for characterizing this compound?
- Characterization Tools :
- NMR Spectroscopy : H and C NMR to confirm structural integrity (e.g., δ 1.50–1.56 ppm for methylene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 194.23) .
- Elemental Analysis : Validate purity and stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Experimental Design :
- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify threshold effects.
- Control Experiments : Use structurally similar analogs (e.g., 5-(4-hydroxyphenyl)pentanoic acid) to isolate the role of the hydroxyl group’s position .
- Mechanistic Assays : Combine radiolytic studies (e.g., pulse radiolysis for antioxidant activity) with computational modeling (TDDFT for transient species analysis) to validate hypotheses .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodology :
- Salt Formation : Convert to sodium or potassium salts to enhance aqueous solubility .
- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvent Systems : Use water-miscible solvents (e.g., DMSO) at ≤1% v/v to maintain cell viability .
Q. How do computational models explain the compound’s interaction with biological targets?
- Computational Approaches :
- Docking Simulations : Use AutoDock Vina to predict binding affinities with enzymes/receptors (e.g., COX-2 for anti-inflammatory activity).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.
- QSAR Studies : Corolate substituent effects (e.g., hydroxyl vs. methoxy groups) with activity trends .
Data Analysis and Reproducibility
Q. How should researchers address variability in synthetic yields?
- Troubleshooting :
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Parameter Optimization : Adjust reaction temperature (e.g., 0°C for bromination steps ) or catalyst loading (e.g., Zn for reductive steps ).
- Purification Refinement : Employ gradient elution in column chromatography to isolate minor byproducts .
Q. What are the best practices for validating antioxidant activity data?
- Validation Framework :
- Multi-Assay Correlation : Compare results from DPPH, ABTS, and ORAC assays to confirm radical scavenging consistency .
- Negative Controls : Include trolox or ascorbic acid as benchmarks.
- Replication : Repeat experiments across ≥3 independent trials to assess statistical significance (p < 0.05) .
Structural and Functional Analogues
Q. How does this compound compare to its structural analogs?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
